tert-butyl 6-(bromomethyl)-5-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
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Overview
Description
Tert-butyl 6-(bromomethyl)-5-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a trifluoromethyl group, a bromomethyl group, and a dihydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(bromomethyl)-5-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to start with the dihydroisoquinoline core, which can be functionalized through a series of reactions including bromination and trifluoromethylation. The tert-butyl ester group is often introduced via esterification reactions using tert-butyl alcohol and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(bromomethyl)-5-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo several types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Trifluoromethylation: The trifluoromethyl group can be involved in radical trifluoromethylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Radical initiators may be used for trifluoromethylation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 6-(bromomethyl)-5-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of tert-butyl 6-(bromomethyl)-5-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites, while the trifluoromethyl group can participate in various non-covalent interactions. These interactions can modulate the activity of biological targets or alter the properties of materials .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(bromomethyl)benzoate: Similar in having a bromomethyl group and a tert-butyl ester, but lacks the trifluoromethyl group and the isoquinoline core.
Tert-butyl 4-(trifluoromethyl)benzoate: Contains a trifluoromethyl group and a tert
Properties
Molecular Formula |
C16H19BrF3NO2 |
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Molecular Weight |
394.23 g/mol |
IUPAC Name |
tert-butyl 6-(bromomethyl)-5-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H19BrF3NO2/c1-15(2,3)23-14(22)21-7-6-12-11(9-21)5-4-10(8-17)13(12)16(18,19)20/h4-5H,6-9H2,1-3H3 |
InChI Key |
JWSNOQIOZVRRGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2C(F)(F)F)CBr |
Origin of Product |
United States |
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